molecular formula C4H4N2S2 B164284 Dithiouracil CAS No. 133039-83-5

Dithiouracil

Cat. No. B164284
M. Wt: 144.2 g/mol
InChI Key: ZEQIWKHCJWRNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dithiouracil is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of uracil and contains two sulfur atoms in its structure, which makes it a unique molecule with interesting properties.

Scientific Research Applications

Dithiouracil has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, dithiouracil derivatives have been developed as potential anticancer agents due to their ability to inhibit the activity of certain enzymes involved in cancer progression. In materials science, dithiouracil has been used as a building block for the synthesis of novel polymers and materials with unique properties. In biochemistry, dithiouracil has been used as a tool to study the mechanism of action of certain enzymes and proteins.

Mechanism Of Action

The mechanism of action of dithiouracil is not fully understood, but it is believed to involve the interaction of the sulfur atoms in the molecule with certain enzymes and proteins. Dithiouracil has been shown to inhibit the activity of several enzymes involved in cancer progression, such as thymidylate synthase and topoisomerase II. This inhibition leads to a decrease in DNA synthesis and cell proliferation, which can ultimately result in cancer cell death.

Biochemical And Physiological Effects

Dithiouracil has been shown to have several biochemical and physiological effects. In vitro studies have shown that dithiouracil can inhibit the activity of certain enzymes involved in cancer progression, as mentioned above. In addition, dithiouracil has been shown to have antioxidant properties and can scavenge free radicals, which can cause cellular damage. Physiologically, dithiouracil has been shown to have anti-inflammatory effects and can reduce the production of certain cytokines involved in inflammation.

Advantages And Limitations For Lab Experiments

Dithiouracil has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. In addition, dithiouracil has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, there are also some limitations to using dithiouracil in lab experiments. For example, it can be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of dithiouracil. One potential direction is the development of dithiouracil derivatives as novel anticancer agents. Another direction is the use of dithiouracil as a building block for the synthesis of novel materials with unique properties. In addition, further studies are needed to fully understand the mechanism of action of dithiouracil and its potential applications in biochemistry and medicinal chemistry.
Conclusion:
Dithiouracil is a promising compound for scientific research due to its potential applications in various fields. Its synthesis method is relatively simple and cost-effective, and its mechanism of action and biochemical effects are well understood. However, there are also some limitations to using dithiouracil in lab experiments, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of dithiouracil can be achieved through several methods, including the reaction of thiourea with ethyl acetoacetate or ethyl malonate, or the reaction of 2-thiouracil with ethyl oxalate. However, the most commonly used method is the reaction of ethyl cyanoacetate with elemental sulfur in the presence of sodium ethoxide. This method yields high purity dithiouracil and is relatively simple and cost-effective.

properties

IUPAC Name

1H-pyrimidine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQIWKHCJWRNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173827
Record name 2,4-Dithiopyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dithiouracil

CAS RN

2001-93-6
Record name 2,4-Dithiouracil
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Record name 2,4-Dithiopyrimidine
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Record name Dithiouracil
Source DTP/NCI
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Record name 2,4-Dithiopyrimidine
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Record name Dithiouracil
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